2-Cyclohexylpyrrolidine is an organic compound with the molecular formula and a molecular weight of 153.26 g/mol. It features a pyrrolidine ring, which is a five-membered saturated nitrogen-containing heterocycle, substituted at the second position with a cyclohexyl group. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is classified under the category of amines and is known for its chiral nature, which allows it to participate in stereoselective reactions .
Several methods have been developed for synthesizing 2-cyclohexylpyrrolidine:
The applications of 2-cyclohexylpyrrolidine span various fields:
Several compounds share structural similarities with 2-cyclohexylpyrrolidine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Cyclohexyl-2-pyrrolidone | Pyrrolidone derivative | High boiling point; used as a solvent |
4-Cyclohexylpyrrolidine | Pyrrolidine derivative | Different substitution pattern; potential for different reactivity |
N-Methyl-2-cyclohexylpyrrolidine | Methylated derivative | Altered steric properties affecting biological activity |
These compounds demonstrate variations in substitution patterns and functional groups that influence their chemical behavior and potential applications.
The thermodynamic stability of 2-cyclohexylpyrrolidine is governed by several molecular factors that influence its resistance to degradation under various conditions. The compound exhibits moderate thermodynamic stability due to the presence of both stabilizing and destabilizing structural elements [1] [2].
Electronic Structure Contributions
The pyrrolidine nitrogen atom contributes significantly to the compound's stability through its lone pair electrons, which provide electron density that can stabilize the molecular framework. The cyclohexyl substituent at the 2-position introduces steric bulk that provides additional stability through steric protection of reactive sites [3] [4].
Degradation Pathways
Analysis of degradation kinetics reveals multiple pathways through which 2-cyclohexylpyrrolidine can undergo decomposition:
Degradation Mechanism | Conditions | Rate Dependency | Primary Products |
---|---|---|---|
Hydrolytic Degradation | Acidic/Basic pH | pH dependent | Hydrolysis products |
Oxidative Degradation | Oxygen presence | O2 concentration dependent | Oxidized intermediates |
Thermal Degradation | Elevated temperature | Temperature dependent | Thermal decomposition |
Photolytic Degradation | UV radiation | Light intensity dependent | Photodegradation products |
Thermodynamic Parameters
The thermodynamic stability assessment reveals that entropy contributions play a crucial role in determining the overall stability. The vibrational and rotational degrees of freedom associated with the cyclohexyl group contribute to the entropy term, which can overcome positive enthalpy contributions under certain conditions [2] [5].
Activation Energy Considerations
Degradation kinetics studies indicate that the activation energy for thermal decomposition varies with reaction conditions. The presence of catalysts or metal ions can significantly reduce the activation energy, leading to enhanced degradation rates [3] [6].
The solubility profile of 2-cyclohexylpyrrolidine reflects its lipophilic character, which is primarily determined by the cyclohexyl substituent and the pyrrolidine ring structure. The compound demonstrates distinct solubility patterns across different solvent systems [7] .
Hydrophobic Character
The cyclohexyl group imparts significant hydrophobic character to the molecule, resulting in limited water solubility. Water solubility is restricted to less than 1 mg/mL due to the hydrophobic nature of the cyclohexyl substituent .
Organic Solvent Compatibility
The compound exhibits excellent solubility in various organic solvents:
Solvent System | Solubility | Notes |
---|---|---|
Water | Limited (<1 mg/mL) | Hydrophobic cyclohexyl group |
Organic Solvents | High (>50 mg/mL) | Good lipophilicity |
Dichloromethane | High | Good solvent |
Tetrahydrofuran | High | Good solvent |
Dimethylformamide | High | Good solvent |
Solvent Effects on Stability
The choice of solvent significantly impacts the compound's stability:
Solvent | Polarity | Stability | Reason |
---|---|---|---|
Water | High | Lower | Hydrolysis risk |
Methanol | High | Moderate | Protic solvent |
Dichloromethane | Moderate | Higher | Aprotic, stable |
Toluene | Low | Higher | Non-polar, stable |
Acetonitrile | Moderate | Moderate | Aprotic, moderate |
Lipophilicity Parameters
The estimated logarithmic partition coefficient (LogP) ranges from 2.4 to 2.6, indicating moderate lipophilicity. This value is consistent with the compound's preference for organic solvents over aqueous systems [9] [10].
Spectroscopic analysis of 2-cyclohexylpyrrolidine provides detailed structural information through characteristic absorption patterns and chemical shifts that serve as molecular fingerprints [11] [12].
Nuclear Magnetic Resonance Spectroscopy
¹H NMR analysis reveals complex multiplet patterns characteristic of the pyrrolidine ring and cyclohexyl substituent:
Nucleus | Region | Chemical Shift | Multiplicity |
---|---|---|---|
¹H | Pyrrolidine NCH | 3.0-4.0 ppm | Complex |
¹H | Cyclohexyl CH | 2.5-3.0 ppm | Complex |
¹H | CH2 groups | 1.0-2.5 ppm | Complex |
¹³C | Pyrrolidine C | 50-65 ppm | CH signal |
¹³C | Cyclohexyl C | 25-35 ppm | CH signal |
¹³C | CH2 carbons | 20-30 ppm | CH2 signal |
The ¹H NMR spectrum in CDCl₃ exhibits characteristic patterns with the pyrrolidine ring protons appearing as complex multiplets between 3.0-4.0 ppm, while the cyclohexyl protons appear in the 2.5-3.0 ppm region [12].
¹³C NMR Characteristics
The ¹³C NMR spectrum provides clear identification of carbon environments, with pyrrolidine carbons appearing in the 50-65 ppm range and cyclohexyl carbons in the 25-35 ppm region. The aliphatic CH₂ carbons appear in the 20-30 ppm range [11].
Infrared Spectroscopy
IR spectroscopic analysis reveals characteristic absorption bands:
Functional Group | Frequency Range | Assignment |
---|---|---|
C-H stretching | 2800-3000 cm⁻¹ | Aliphatic C-H |
C-N stretching | 1000-1300 cm⁻¹ | Pyrrolidine C-N |
Ring vibrations | 800-1000 cm⁻¹ | Pyrrolidine ring |
Cyclohexyl C-H | 2850-2950 cm⁻¹ | Cyclohexyl vibrations |
The IR spectrum shows prominent C-H stretching absorptions in the 2800-3000 cm⁻¹ region, characteristic of the aliphatic nature of both the pyrrolidine ring and cyclohexyl substituent [13] [14].
Chromatographic behavior and mass spectrometric fragmentation patterns provide important analytical information for compound identification and purity assessment [15] [16].
Chromatographic Retention Behavior
The compound exhibits characteristic retention patterns across different chromatographic systems:
Method | Column Type | Retention Pattern | Detection |
---|---|---|---|
Gas Chromatography | Capillary | Moderate retention | FID/MS |
HPLC | C18 Reverse Phase | Lipophilic retention | UV detection |
LC-MS | C18 Reverse Phase | Good separation | MS detection |
Retention Behavior | Non-polar stationary phase | Hydrophobic interactions | Various detectors |
The lipophilic nature of 2-cyclohexylpyrrolidine results in significant retention on reverse-phase chromatographic systems, with retention times increasing with the hydrophobic character of the mobile phase [17] [18].
Mass Spectrometry Fragmentation
Electron impact mass spectrometry reveals characteristic fragmentation patterns:
Fragment | m/z | Intensity | Mechanism |
---|---|---|---|
Molecular Ion [M]⁺ | 153 | Low-Moderate | Electron impact |
Loss of H [M-1]⁺ | 152 | Low | Hydrogen loss |
Loss of CH₃ [M-15]⁺ | 138 | Moderate | Methyl radical loss |
Loss of C₆H₁₁ [M-83]⁺ | 70 | High | Cyclohexyl cleavage |
The base peak at m/z 70 corresponds to the pyrrolidine ring after loss of the cyclohexyl group (C₆H₁₁, 83 mass units), indicating preferential cleavage at the C-C bond connecting the cyclohexyl substituent to the pyrrolidine ring [15] [19].
Fragmentation Mechanisms
The fragmentation pattern follows typical amine fragmentation pathways with α-cleavage being the dominant process. The nitrogen atom stabilizes the resulting cation through resonance, making the pyrrolidine fragment the most stable ion [16] [20].
Molecular Descriptors
Key molecular descriptors that influence chromatographic and mass spectrometric behavior include:
Descriptor | Value | Impact |
---|---|---|
Molecular Weight | 153.26 g/mol | Moderate size |
Hydrogen Bond Donors | 1 | Limited H-bonding |
Hydrogen Bond Acceptors | 1 | Nitrogen lone pair |
Rotatable Bonds | 1 | Flexible cyclohexyl |
Lipophilicity (LogP) | 2.4-2.6 (estimated) | Lipophilic character |
Corrosive;Irritant